molecular formula C14H30O5Si B12572055 3,7,12-Trioxa-4-silatetradec-13-ene, 4,4-diethoxy- CAS No. 193094-04-1

3,7,12-Trioxa-4-silatetradec-13-ene, 4,4-diethoxy-

Cat. No.: B12572055
CAS No.: 193094-04-1
M. Wt: 306.47 g/mol
InChI Key: PXVPUNYYUMRBDU-UHFFFAOYSA-N
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Description

3,7,12-Trioxa-4-silatetradec-13-ene, 4,4-diethoxy- is a chemical compound with the molecular formula C14H30O5Si It is known for its unique structure, which includes a silicon atom bonded to oxygen and carbon atoms, forming a silatetradecene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,12-Trioxa-4-silatetradec-13-ene, 4,4-diethoxy- typically involves the reaction of silicon-containing precursors with organic compounds under controlled conditions. One common method includes the use of diethoxysilane as a starting material, which undergoes a series of reactions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3,7,12-Trioxa-4-silatetradec-13-ene, 4,4-diethoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve the use of organometallic reagents, such as Grignard reagents, under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silatetradecene compounds.

Scientific Research Applications

3,7,12-Trioxa-4-silatetradec-13-ene, 4,4-diethoxy- has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical materials.

    Industry: It is used in the production of specialty polymers and as an additive in coatings and adhesives.

Mechanism of Action

The mechanism by which 3,7,12-Trioxa-4-silatetradec-13-ene, 4,4-diethoxy- exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The silicon atom in the compound can form bonds with various biomolecules, influencing their structure and function. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3,7,12-Trioxa-4-silatetradec-13-ene, 4,4-dimethoxy-
  • 3,7,12-Trioxa-4-silatetradec-13-ene, 4,4-dipropoxy-
  • 3,7,12-Trioxa-4-silatetradec-13-ene, 4,4-diisopropoxy-

Uniqueness

3,7,12-Trioxa-4-silatetradec-13-ene, 4,4-diethoxy- is unique due to its specific ethoxy functional groups, which impart distinct chemical properties and reactivity compared to its analogs. These properties make it particularly useful in applications requiring precise control over reactivity and stability.

Properties

CAS No.

193094-04-1

Molecular Formula

C14H30O5Si

Molecular Weight

306.47 g/mol

IUPAC Name

2-(4-ethenoxybutoxy)ethyl-triethoxysilane

InChI

InChI=1S/C14H30O5Si/c1-5-15-11-9-10-12-16-13-14-20(17-6-2,18-7-3)19-8-4/h5H,1,6-14H2,2-4H3

InChI Key

PXVPUNYYUMRBDU-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCOCCCCOC=C)(OCC)OCC

Origin of Product

United States

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